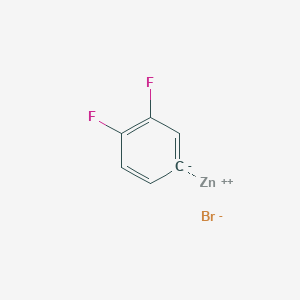![molecular formula C11H17NO2 B8734275 METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE CAS No. 82482-72-2](/img/structure/B8734275.png)
METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{8-METHYL-8-AZABICYCLO[321]OCTAN-3-YLIDENE}ACETATE is a chemical compound with a complex bicyclic structure It belongs to the family of tropane alkaloids, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure and reactivity make it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: Tropane alkaloids, including this compound, have potential therapeutic applications due to their biological activity. They are studied for their potential use in treating various medical conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE can be compared with other similar compounds, such as:
Tropine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.
3α-Acetoxytropane: A stereoisomer with an acetoxy group at the 3-position.
3-Chlorotropane: A compound with a chlorine substituent at the 3-position.
These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and stereochemistry, leading to variations in their chemical reactivity and biological activity .
Propiedades
Número CAS |
82482-72-2 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
methyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetate |
InChI |
InChI=1S/C11H17NO2/c1-12-9-3-4-10(12)6-8(5-9)7-11(13)14-2/h7,9-10H,3-6H2,1-2H3 |
Clave InChI |
OXBRQNQURPPYHW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(=CC(=O)OC)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethyl(2-methylpropyl)amino]phenol](/img/structure/B8734197.png)
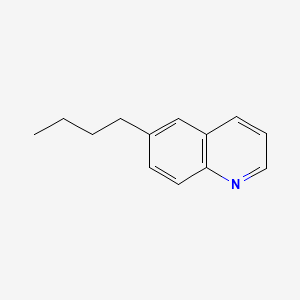
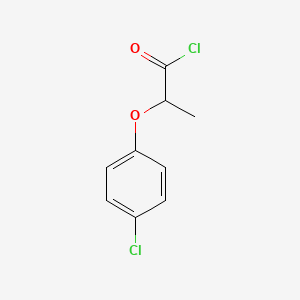
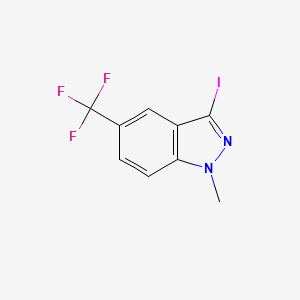

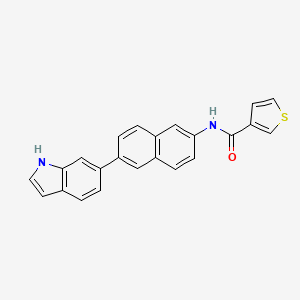
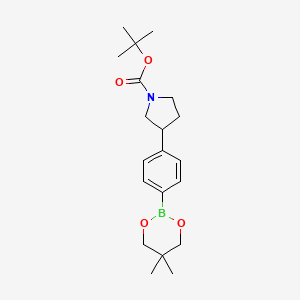

![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B8734278.png)
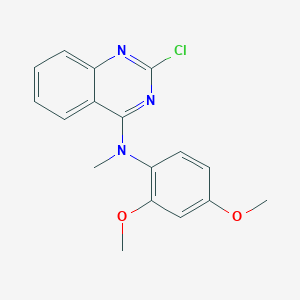

![2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B8734297.png)
